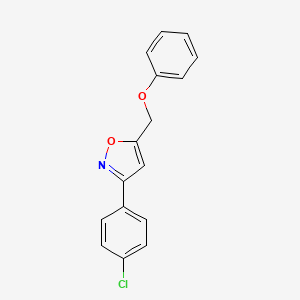

![molecular formula C13H8F3N3O B2432105 4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol CAS No. 861435-10-1](/img/structure/B2432105.png)

4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

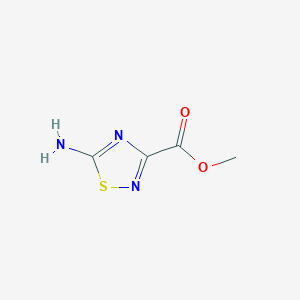

The compound “4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol” is a derivative of pyrazolo[1,5-a]pyrimidine . It’s part of a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines has been reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and arylation (heteroarylation) strategy . The arylation can be performed using a wide variety of aryl and heteroaryl boronic acids . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized under microwave radiation as an isomer, specifically 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol, through the condensation of chromones and 3-aminopyrazoles. Its structure has been characterized using various methods including IR, 1H NMR, 13C NMR, and HRMS (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Antifungal Activity

- This compound demonstrated significant antifungal abilities against a range of phytopathogenic fungi, specifically Colletotrichum gloeosporioides, with notable IC50 values indicating its potential as an antifungal agent (Zhang et al., 2016).

Synthesis for Biological Interest

- A novel synthesis method has been reported for creating trifluoromethylated pyrazolo[1,5-a]pyrimidines, showcasing their potential as building blocks for compounds of biological interest. This method emphasizes efficient C–C, C–N, and C–S bond formation (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).

Anti-inflammatory Applications

- Pyrazolo[1,5-a]pyrimidine derivatives, including the related 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been synthesized and evaluated for their anti-inflammatory properties. These compounds, particularly one derivative, showed high activity and a better therapeutic index than standard drugs, along with a lack of ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Anticancer and Anti-5-lipoxygenase Agents

- Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. They exhibited significant activity against certain cancer cell lines and potential for 5-lipoxygenase inhibition (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Orientations Futures

Propriétés

IUPAC Name |

4-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O/c14-13(15,16)11-7-10(8-1-3-9(20)4-2-8)18-12-5-6-17-19(11)12/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVQRBHFWNQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)

carboxami de](/img/structure/B2432025.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)

![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)